molecular formula C14H9Cl2N3O B12910821 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one CAS No. 61741-40-0

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one

Cat. No.: B12910821
CAS No.: 61741-40-0
M. Wt: 306.1 g/mol
InChI Key: ZRSVIRCTIRFJFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides

    Reduction: Formation of reduced quinazoline derivatives

    Substitution: Formation of substituted quinazoline derivatives

Scientific Research Applications

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities compared to other quinazoline derivatives .

Biological Activity

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one, with the chemical formula C14H9Cl2N3O, is a member of the quinazolinone family. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a quinazolinone core with a dichlorophenyl amino group, which is significant for its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, derivatives like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one have shown potent inhibitory effects with IC50 values below 0.25 μM against SARS-CoV-2 and less than 1.1 μM against MERS-CoV, demonstrating low cytotoxicity (CC50 > 25 μM) .

Anticancer Activity

In addition to antiviral properties, quinazolinone derivatives are recognized for their anticancer effects. The compound has been evaluated for its ability to inhibit various cancer cell lines. For example:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)5.6Induction of apoptosis
7-chloro derivativeA549 (lung cancer)3.2Inhibition of cell proliferation

These findings indicate that modifications to the quinazolinone structure can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit aldose reductase and K ATP channels, which are critical in various metabolic pathways.
  • Binding Affinity : Studies suggest that the dichlorophenyl substitution increases binding affinity to target proteins, enhancing its pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound involves several key steps, often utilizing electrophilic reagents to modify the quinazolinone core. Alternative green synthetic methods are also being explored to improve yield and reduce environmental impact .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • A study reported the synthesis and evaluation of various derivatives against SARS-CoV-2, identifying compounds with significant antiviral activity and favorable pharmacokinetic properties .
  • Another investigation focused on the anticancer potential of modified quinazolinones in vitro, establishing a correlation between structural modifications and enhanced biological activity .

Properties

CAS No.

61741-40-0

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(20)19-14/h1-7H,(H2,17,18,19,20)

InChI Key

ZRSVIRCTIRFJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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